4-(Biphenyl-4-yl)-DL-phenylalanine
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Overview
Description
4-(Biphenyl-4-yl)-DL-phenylalanine is an organic compound that belongs to the class of biphenyl derivatives It consists of a biphenyl group attached to the amino acid phenylalanine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Biphenyl-4-yl)-DL-phenylalanine typically involves the coupling of biphenyl derivatives with phenylalanine. One common method is the Suzuki-Miyaura cross-coupling reaction, which involves the reaction of a boronic acid derivative of biphenyl with a halogenated phenylalanine in the presence of a palladium catalyst and a base . The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) under an inert atmosphere.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions using automated reactors and continuous flow systems to ensure high yield and purity. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) and crystallization is essential to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
4-(Biphenyl-4-yl)-DL-phenylalanine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous or alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Halogenation using halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Halogenated biphenyl derivatives, nitro biphenyl derivatives.
Scientific Research Applications
4-(Biphenyl-4-yl)-DL-phenylalanine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: Studied for its potential role in protein engineering and as a probe for studying protein-ligand interactions.
Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development and as a component in drug delivery systems.
Industry: Utilized in the production of advanced materials such as liquid crystals and organic light-emitting diodes (OLEDs).
Mechanism of Action
The mechanism of action of 4-(Biphenyl-4-yl)-DL-phenylalanine involves its interaction with specific molecular targets and pathways. The biphenyl group can interact with hydrophobic pockets in proteins, while the phenylalanine moiety can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
4-(Biphenyl-4-yl)-DL-phenylalanine can be compared with other biphenyl derivatives and phenylalanine analogs:
Biphenyl-4-carboxylic acid: Similar biphenyl structure but with a carboxylic acid group instead of phenylalanine.
4-(Biphenyl-4-yl)-L-phenylalanine: The L-isomer of the compound, which may have different biological activity and properties.
Biphenyl-4-boronic acid: Used in similar synthetic applications but with a boronic acid functional group.
The uniqueness of this compound lies in its combination of the biphenyl and phenylalanine moieties, which provides a versatile platform for various chemical modifications and applications.
Properties
IUPAC Name |
2-amino-3-[4-(4-phenylphenyl)phenyl]propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO2/c22-20(21(23)24)14-15-6-8-17(9-7-15)19-12-10-18(11-13-19)16-4-2-1-3-5-16/h1-13,20H,14,22H2,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVJSFKRZWZKXLP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC=C(C=C3)CC(C(=O)O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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